

## Confirming TIS108's target specificity in strigolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TIS108    |           |
| Cat. No.:            | B15607597 | Get Quote |

# TIS108: A Precision Tool for Strigolactone Synthesis Research

A Comparative Guide to Target Specificity in Strigolactone Biosynthesis

For researchers in plant biology, agricultural science, and drug development, the targeted inhibition of metabolic pathways is a cornerstone of functional analysis and the development of novel chemical regulators. In the study of strigolactones (SLs), a class of phytohormones crucial for plant development and symbiotic interactions, the inhibitor **TIS108** has emerged as a key tool. This guide provides an objective comparison of **TIS108**'s performance against other alternatives, supported by experimental data, to confirm its target specificity in the strigolactone synthesis pathway.

## Unveiling the Target: TIS108's Potent and Specific Inhibition of MAX1 Homologs

**TIS108** is a triazole-type inhibitor designed to be more potent and specific than its predecessor, TIS13. While both compounds inhibit SL biosynthesis, TIS13 exhibits off-target effects, notably causing dwarfism in plants, which suggests interference with other hormone pathways like those of gibberellins (GAs) and brassinosteroids (BRs). In contrast, **TIS108** effectively reduces SL levels without these side effects at similar concentrations, pointing to its enhanced specificity.



The primary target of **TIS108** within the SL biosynthetic pathway is the cytochrome P450 monooxygenase, MORE AXILLARY GROWTH 1 (MAX1). MAX1 and its homologs are responsible for the conversion of carlactone (CL), a key intermediate, into various strigolactones. Enzymatic assays using heterologously expressed rice MAX1 homologs have provided quantitative evidence of **TIS108**'s inhibitory action.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **TIS108** against two distinct rice MAX1 enzymes, OsMAX1-900 and OsMAX1-1400, demonstrating its potent activity at the nanomolar level.

| Enzyme Target | Catalyzed Reaction                                          | Inhibitor | IC50 (μM) |
|---------------|-------------------------------------------------------------|-----------|-----------|
| OsMAX1-900    | Carlactone (CL) → Carlactonoic Acid (CLA)                   | TIS108    | 0.15      |
| OsMAX1-900    | Carlactonoic Acid<br>(CLA) → 4-<br>deoxyorobanchol<br>(4DO) | TIS108    | 0.15      |
| OsMAX1-1400   | 4-deoxyorobanchol<br>(4DO) → Orobanchol                     | TIS108    | 0.02      |

### Strigolactone Biosynthesis and TIS108's Point of Intervention

The biosynthesis of strigolactones is a multi-step process that begins with  $\beta$ -carotene. The diagram below illustrates the main steps of this pathway and highlights the specific point of inhibition by **TIS108**.

Caption: The strigolactone biosynthesis pathway and the inhibitory action of **TIS108** on MAX1.

## **Experimental Protocols for Confirming Target Specificity**



To validate the target specificity of **TIS108**, a series of in vitro and in vivo experiments are essential. The following outlines the key experimental protocols.

### **Heterologous Expression and Purification of MAX1**

To obtain active MAX1 enzyme for in vitro assays, heterologous expression in a host system like Saccharomyces cerevisiae (yeast) is a common approach.

- Gene Cloning: The coding sequence of the target MAX1 gene is cloned into a yeast expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
- Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain. Protein expression is induced under optimized conditions (e.g., temperature, induction time, and media composition).
- Microsome Preparation: As MAX1 is a membrane-bound cytochrome P450, it is typically
  isolated as part of the microsomal fraction. Yeast cells are lysed, and the microsomal fraction
  containing the expressed MAX1 is isolated by differential centrifugation.

### **In Vitro MAX1 Inhibition Assay**

This assay directly measures the inhibitory effect of **TIS108** on the enzymatic activity of MAX1.

- Reaction Setup: The reaction mixture typically contains:
  - Yeast microsomes containing the heterologously expressed MAX1 enzyme.
  - The substrate (e.g., carlactone or carlactonoic acid).
  - A range of concentrations of the inhibitor (TIS108).
  - A buffer system with appropriate pH and cofactors (e.g., NADPH for cytochrome P450 activity).
- Incubation: The reaction is incubated at a controlled temperature for a specific duration.
- Reaction Quenching and Product Extraction: The reaction is stopped, and the strigolactone products are extracted from the reaction mixture using an organic solvent.



- Quantification by LC-MS/MS: The extracted products are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the accurate measurement of the different strigolactone species produced.
- IC50 Determination: The concentration of TIS108 that inhibits 50% of the MAX1 enzymatic activity (IC50) is calculated by plotting the product formation against the inhibitor concentration.

### In Vivo Phenotypic Analysis

To confirm the specificity of **TIS108** in a whole-plant context, phenotypic analysis of treated plants is performed.

- Plant Growth Conditions: Wild-type and, ideally, strigolactone-deficient mutant plants (e.g., max1) are grown under controlled conditions.
- TIS108 Treatment: Plants are treated with a range of TIS108 concentrations.
- Phenotypic Observation: Key phenotypes associated with strigolactone deficiency, such as increased shoot branching, are quantified.
- Rescue Experiment: To confirm that the observed phenotype is due to strigolactone
  deficiency, TIS108-treated plants are co-treated with a synthetic strigolactone analog, such
  as GR24. A rescue of the wild-type phenotype indicates that TIS108 acts specifically on the
  strigolactone biosynthesis pathway.

The following diagram illustrates the general workflow for confirming the target specificity of a strigolactone biosynthesis inhibitor like **TIS108**.





#### Click to download full resolution via product page

 To cite this document: BenchChem. [Confirming TIS108's target specificity in strigolactone synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607597#confirming-tis108-s-target-specificity-instrigolactone-synthesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com